

The Enduring Trivalence of Lawrencium in Aqueous Media: A Technical Guide

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Compound of Interest

Compound Name: Lawrencium

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Executive Summary

Lawrencium (Lr), the final member of the actinide series, presents unique challenges to experimental chemistry due to its extreme radioactivity and the "atom-at-a-time" scale at which it can be produced. Understanding its fundamental chemical properties, particularly its stable oxidation state in aqueous solution, is crucial for its classification and for predicting the behavior of heavier elements. This technical guide provides an in-depth review of the experimental and theoretical work establishing the dominant +3 oxidation state of **Lawrencium**. It details the methodologies of key experiments that have probed its redox behavior and summarizes the quantitative data that underpins our current understanding. Despite theoretical interest in potential +1 or +2 states arising from its anomalous $[Rn]5f^{14}7s^27p^1$ electron configuration, experimental evidence to date exclusively supports the existence of Lr(III) in aqueous solutions, behaving as a heavier homolog to the lanthanide lutetium.

Introduction

Lawrencium, with atomic number 103, occupies a pivotal position in the periodic table, concluding the actinide series.^[1] Its chemical properties are of fundamental interest for understanding the influence of relativistic effects on the electronic structure of the heaviest elements.^{[1][2]} A primary question in **Lawrencium** chemistry has been the determination of its most stable oxidation state in aqueous solution. While the actinide series is known for the

increasing stability of the divalent state in heavier members, culminating in Nobelium (No), early predictions suggested **Lawrencium** would revert to a stable trivalent state, similar to its lanthanide homolog, lutetium (Lu).[3] This guide synthesizes the critical experiments and data that have explored this fundamental characteristic.

Aqueous Oxidation States of Lawrencium

The Dominant +3 Oxidation State

Experimental evidence has conclusively demonstrated that the most stable oxidation state for **Lawrencium** in an aqueous environment is +3.[4][5] Early chemical studies in the 1970s and 1980s established that Lr^{3+} behaves as a typical trivalent actinide ion.[3] Experiments showed that **Lawrencium** co-extracts with other trivalent actinide ions under rapid solvent-extraction conditions, providing strong evidence for its trivalent nature.[3][4] Further studies confirmed the formation of compounds such as **Lawrencium** trichloride (LrCl_3).[4]

The Search for Lower Oxidation States

The unique predicted electron configuration of **Lawrencium**, $[\text{Rn}]5f^{14}7s^27p^1$, has prompted speculation about the possibility of a stable monovalent (+1) or divalent (+2) state.[6] However, multiple experimental attempts to reduce $\text{Lr}(\text{III})$ to a lower oxidation state in aqueous solution have been unsuccessful.[1][5]

A pivotal set of experiments conducted in 1988 provided the most definitive evidence against the existence of stable $\text{Lr}(\text{I})$ or $\text{Lr}(\text{II})$ in aqueous solution. In these experiments, researchers attempted to reduce Lr^{3+} using the strong reducing agents V^{2+} ($E^\circ = -0.255 \text{ V}$) and Cr^{2+} ($E^\circ = -0.41 \text{ V}$).[1] While these reductants were capable of reducing Mendelevium(III) to Mendelevium(II) ($E^\circ \approx -0.2 \text{ V}$) in control experiments, no reduction of **Lawrencium** was observed.[1] This lack of reduction established a lower limit for the standard reduction potential of the $\text{Lr}^{3+}/\text{Lr}^{2+}$ couple.[1]

Quantitative Data Summary

The experimental investigations into **Lawrencium**'s redox chemistry have yielded important quantitative limits and values. These are summarized for clarity and comparison.

Parameter	Value / Limit	Method	Reference
Dominant Oxidation State	+3	Solvent Extraction / Chromatography	[3][4][5]
Standard Reduction Potential (E°)			
Lr ³⁺ /Lr ²⁺ Couple	< -0.44 V	Attempted Reduction with V ²⁺ /Cr ²⁺	[1]
Lr ³⁺ /Lr ¹⁺ Couple	< -1.56 V (Calculated)	Based on experimental reduction attempts	
First Ionization Potential (IP ₁)	4.96 eV	Surface Ionization / Mass Spectrometry	[7]
**Second Ionization Potential (IP ₂) **	> 13.3 eV (Lower Limit)	Gas-Phase Ion Chemistry	[4]
Ionic Radius (Lr ³⁺)	88.1 ± 0.1 pm	Ion Exchange Chromatography	[3]
Enthalpy of Hydration (Lr ³⁺)	-3685 ± 13 kJ/mol (Calculated)	Based on Ionic Radius	[3]

Experimental Protocols

The study of **Lawrencium**'s chemistry is performed "atom-at-a-time," requiring highly specialized and rapid techniques.

Production of Lawrencium Isotopes

The key experiments have primarily utilized the short-lived isotope ²⁶⁰Lr (half-life: 2.7 minutes). This isotope is produced in a particle accelerator by bombarding a target of Berkelium-249 (²⁴⁹Bk) with a beam of Oxygen-18 (¹⁸O) ions.[1]

- Target: A thin layer of ²⁴⁹Bk electrodeposited on a backing foil.
- Projectile: High-energy ¹⁸O ions from a heavy-ion accelerator (e.g., UNILAC at GSI).

- Reaction: $^{249}\text{Bk} + ^{18}\text{O} \rightarrow ^{260}\text{Lr} + \text{other products}$.
- Transport: The produced **Lawrencium** atoms, recoiling from the target, are stopped in an inert gas (e.g., helium) containing aerosols (e.g., KCl) and are rapidly transported via a gas-jet system to the chemistry apparatus.

Protocol for Redox Potential Limit Determination (Scherer et al., 1988)

This experiment was designed to determine if Lr^{3+} could be reduced in an aqueous solution. It employed a fast, multi-stage solvent extraction procedure.

- Aqueous Phase Preparation: A dilute hydrochloric acid (HCl) solution was prepared. To this solution, a powerful reducing agent, either V^{2+} or Cr^{2+} , was added. These reducing agents are strong enough to reduce ions with a standard potential greater than approximately -0.4 V.
- Introduction of Atoms: The gas jet carrying the ^{260}Lr atoms (along with other produced actinides like Mendelevium for control) was directed into the prepared aqueous solution.
- Rapid Solvent Extraction: Immediately after introduction, the aqueous phase was mixed with an immiscible organic phase containing a chelating agent (e.g., thenoyltrifluoroacetone, TTA) in a solvent (e.g., methyl isobutyl ketone, MIBK). This mixing was performed in high-speed centrifuges to ensure rapid and efficient phase separation (contact times are on the order of seconds).
- Extraction Principle:
 - Trivalent ions (like Lr^{3+}): Form a stable chelate with TTA and are extracted into the organic phase.
 - Divalent ions (like Md^{2+}): Form a much weaker complex and remain predominantly in the aqueous phase.
 - Monovalent ions: Would not be expected to extract into the organic phase.
- Detection and Analysis: The separated organic and aqueous phases were continuously flowed past alpha detectors. The characteristic alpha decay energies of ^{260}Lr were monitored

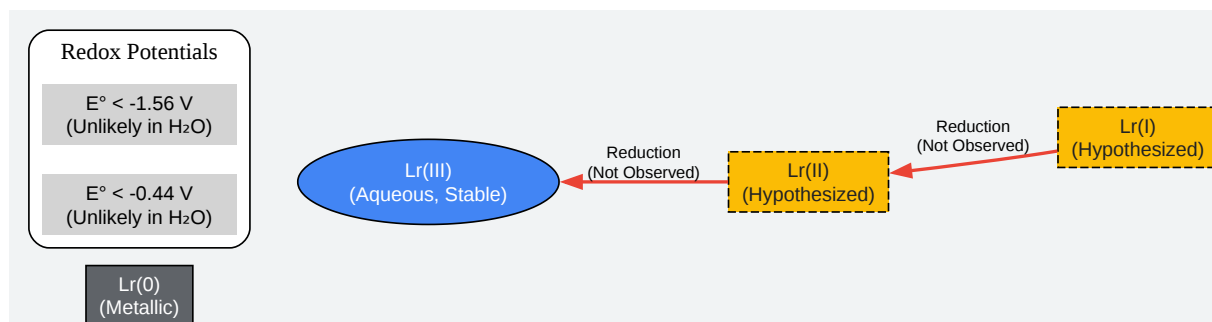
in both phases.

- Results Interpretation: In the experiments, the ^{260}Lr was consistently found in the organic phase, exhibiting the behavior of a trivalent ion. In contrast, the control nuclide Md was found in the aqueous phase, confirming its reduction to Md^{2+} . The failure to detect ^{260}Lr in the aqueous phase indicated that it was not reduced from its +3 state. This allowed the researchers to establish that the reduction potential of Lr^{3+} must be more negative than that of the $\text{Cr}^{2+}/\text{Cr}^{3+}$ couple, setting the limit at $E^\circ < -0.44 \text{ V}$.^[1]

Visualized Workflows and Relationships

Logical Relationship of Lawrencium Oxidation States

The following diagram illustrates the established and hypothesized oxidation states of **Lawrencium** and their relative stability in aqueous solution.

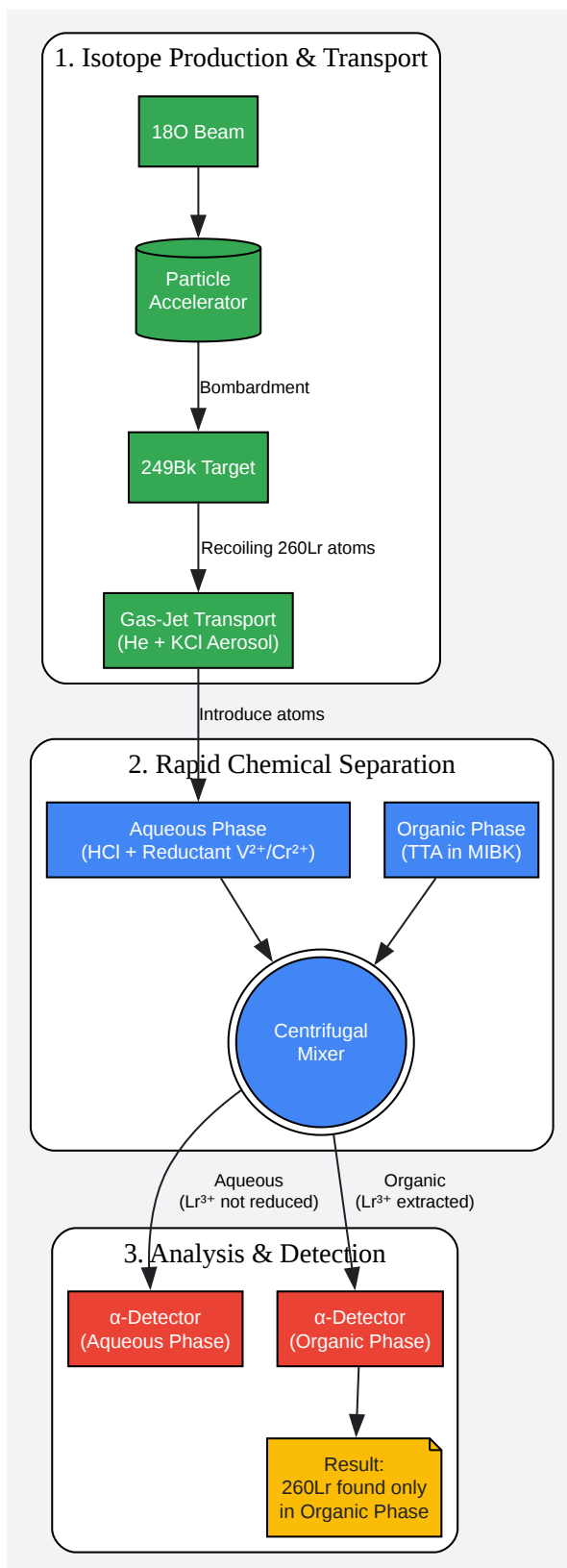


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Caption: Relative stability of **Lawrencium** oxidation states in aqueous solution.

Experimental Workflow for Redox Potential Determination

This diagram outlines the atom-at-a-time experimental procedure used to investigate the reduction of **Lawrencium**.



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Caption: Workflow for the atom-at-a-time solvent extraction of **Lawrencium**.

Conclusion

The chemistry of **Lawrencium** in aqueous solution is characterized by a stable +3 oxidation state. This behavior aligns with its position as the heaviest actinide and its homology with lutetium. Rigorous experimental work, employing sophisticated atom-at-a-time techniques, has failed to produce any evidence of stable lower oxidation states (+1 or +2) in aqueous media. The established limit for the $\text{Lr}^{3+}/\text{Lr}^{2+}$ reduction potential (< -0.44 V) provides a firm quantitative basis for this conclusion. For researchers in nuclear chemistry, heavy element science, and related fields, **Lawrencium** serves as a crucial benchmark, confirming that despite relativistic effects on its electron configuration, its aqueous chemistry follows predictable periodic trends, solidifying the trivalent nature of the final actinide.

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